![molecular formula C23H23N5O B2692905 4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891120-12-0](/img/structure/B2692905.png)
4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cardiovascular Research
Studies on compounds structurally related to 4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide have shown potential in cardiovascular research, including the development of novel cardiovascular agents with coronary vasodilating and antihypertensive activities. The research has led to the synthesis of compounds with promising efficacy in improving cardiovascular health, indicating a potential pathway for the development of new cardiovascular drugs (Sato et al., 1980).
Material Science
In material science, derivatives of 4-tert-butylcatechol, a related chemical structure, have been synthesized and used to create new polyamides with high thermal stability and good solubility in polar solvents. These materials exhibit useful properties, such as transparency, flexibility, and toughness, making them suitable for various applications in material science and engineering (Hsiao et al., 2000).
Organic Synthesis
In organic synthesis, methods have been developed for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton, a core structure related to the specified compound, through direct metal-free oxidative N-N bond formation. This innovative approach facilitates the synthesis of biologically important structures with high efficiency and short reaction times (Zheng et al., 2014).
Antiproliferative Research
Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety have been explored for their antiproliferative activity, showing inhibition of endothelial and tumor cell proliferation. This research highlights the potential of such compounds in the development of new therapeutic agents targeting cancer (Ilić et al., 2011).
Antimicrobial and Antioxidant Studies
Further studies on derivatives of triazolo and triazinone compounds reveal their potential in antimicrobial and antioxidant applications. These compounds have shown efficacy in inhibiting bacterial and fungal growth, as well as possessing antioxidant properties that could be beneficial in combating oxidative stress-related diseases (Bhuiyan et al., 2006).
properties
IUPAC Name |
4-tert-butyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-15-25-26-21-13-12-20(27-28(15)21)17-6-5-7-19(14-17)24-22(29)16-8-10-18(11-9-16)23(2,3)4/h5-14H,1-4H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUMFQWMBBHMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)

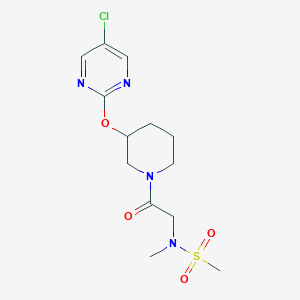
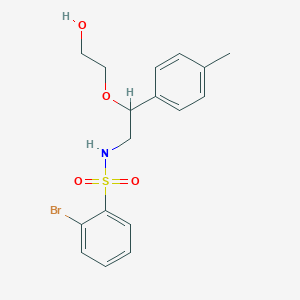
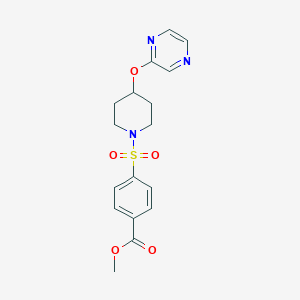
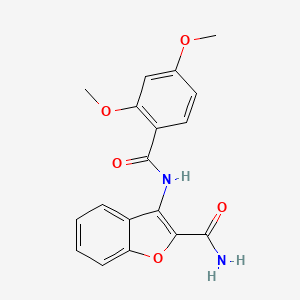
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2692835.png)
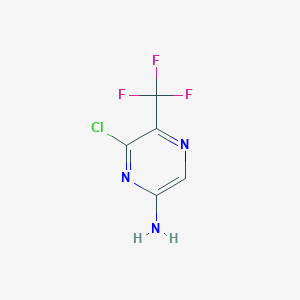

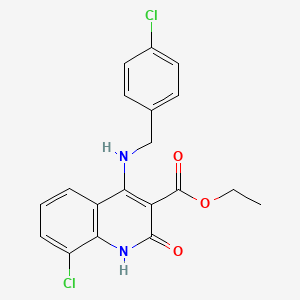

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B2692842.png)
